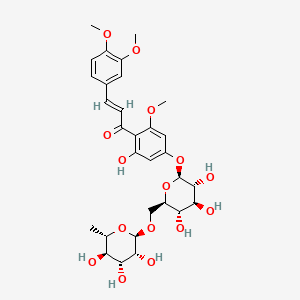

Diosmin Impurity 5

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs) Research

Impurity profiling, which involves the identification, quantification, and characterization of unwanted chemicals in APIs, is a critical aspect of drug development and quality control. biocrick.comsigmaaldrich.com The presence of impurities, even in trace amounts, can significantly impact the safety and effectiveness of a pharmaceutical product. biocrick.com Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in drug substances and products. sigmaaldrich.com

Comprehensive impurity profiling serves several vital functions:

Ensuring Patient Safety: Unidentified or poorly characterized impurities can be toxic or produce undesirable pharmacological effects. biocrick.com Rigorous analysis helps to mitigate these risks.

Guaranteeing Product Efficacy and Stability: Certain impurities can degrade the API, leading to a reduction in potency and a shorter shelf life. chemfaces.com Understanding the impurity profile is essential for developing stable formulations and defining appropriate storage conditions. chemfaces.com

Process Optimization: By identifying the origin of impurities, manufacturers can refine the synthesis and purification processes to minimize their formation. chemfaces.com This leads to a more robust and consistent manufacturing process.

Regulatory Compliance: A detailed impurity profile is a mandatory component of regulatory submissions for new drug applications. sigmaaldrich.com It demonstrates a thorough understanding and control over the manufacturing process.

The analytical techniques employed for impurity profiling are diverse and include high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These methods allow for the separation, identification, and quantification of impurities, ensuring that the final API meets the required purity standards.

Overview of Diosmin (B1670713) as a Flavonoid Glycoside and its Semi-Synthetic Origin

Diosmin is a naturally occurring flavonoid glycoside that can be found in various citrus fruits. oup.comclementiabiotech.com Chemically, it is the 7-O-rutinoside of diosmetin (B1670712). clementiabiotech.com While it is present in nature, the diosmin used in pharmaceutical applications is predominantly produced through a semi-synthetic process.

The most common manufacturing method involves the extraction of hesperidin (B1673128), another flavonoid glycoside abundant in the peels of citrus fruits like oranges and lemons. oup.com Hesperidin is then converted to diosmin through a chemical process, typically involving oxidation with iodine. This process dehydrogenates the central heterocyclic ring of the hesperidin molecule to form the flavone (B191248) structure of diosmin.

This semi-synthetic origin is a key factor in the impurity profile of diosmin. The starting material, hesperidin, may itself contain related flavonoids, and the chemical conversion process can introduce process-related impurities and by-products. Therefore, a thorough understanding of the synthetic route is crucial for identifying potential impurities in the final diosmin API.

Classification and Nomenclature of Diosmin-Related Impurities

Impurities in diosmin can be classified based on their origin. They may be starting materials, intermediates, by-products of the synthesis, or degradation products. biocrick.com Pharmacopoeias such as the European Pharmacopoeia (Ph. Eur.) specify limits for several known impurities in diosmin. These are referred to as pharmacopoeial impurities. Other impurities that may be present but are not officially listed in a pharmacopoeia are termed non-pharmacopoeial impurities.

Diosmin Impurity 5 is a non-pharmacopoeial impurity associated with diosmin. It is identified by the Chemical Abstracts Service (CAS) number 122087-66-5. Chemically, it is described as a diosmin analog and is used as a reference standard in analytical testing to ensure the purity of diosmin preparations. chemfaces.comchemfaces.com

While the specific pathway for the formation of this compound during the manufacturing process of diosmin is not extensively detailed in publicly available literature, its characterization is essential for comprehensive quality control. As a reference material, it allows for the development of analytical methods capable of detecting and quantifying its presence in batches of diosmin.

Below is a data table summarizing the key identifiers for this compound.

| Identifier | Value |

| Compound Name | This compound |

| CAS Number | 122087-66-5 |

| Molecular Formula | C₃₀H₃₈O₁₅ |

| Molecular Weight | 638.62 g/mol |

| IUPAC Name | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-6-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one |

Data sourced from multiple providers.

Several other impurities related to diosmin are recognized and controlled, many of which are listed in the European Pharmacopoeia. These include the starting material, hesperidin, and other flavonoids that are structurally similar to diosmin.

Hesperidin (Diosmin Impurity B): As the starting material for semi-synthetic diosmin, residual hesperidin is a common impurity. It is designated as Diosmin Impurity B in the European Pharmacopoeia.

Diosmetin (Diosmin Impurity F): Diosmetin is the aglycone of diosmin, meaning it is the flavonoid part of the molecule without the attached sugar moiety. clementiabiotech.com It can be present as an impurity arising from the degradation of diosmin and is listed as Diosmin Impurity F in the Ph. Eur.

Isorhoifolin (Diosmin Impurity C): This flavonoid glycoside is structurally related to diosmin and is considered a process-related impurity. The European Pharmacopoeia identifies it as Diosmin Impurity C.

Linarin (Diosmin Impurity E): Linarin is another flavonoid glycoside that can be present as an impurity in diosmin preparations. It is designated as Diosmin Impurity E by the European Pharmacopoeia.

6-Iododiosmin (Diosmin Impurity D): This impurity is a direct result of the iodine-mediated dehydrogenation of hesperidin to diosmin. Incomplete removal of iodine can lead to the formation of this iodinated derivative of diosmin, which is listed as Diosmin Impurity D in the Ph. Eur.

Below is an interactive data table summarizing these common diosmin impurities.

| Impurity Name | Ph. Eur. Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Hesperidin | Impurity B | 520-26-3 | C₂₈H₃₄O₁₅ | 610.57 |

| Diosmetin | Impurity F | 520-34-3 | C₁₆H₁₂O₆ | 300.27 |

| Isorhoifolin | Impurity C | 552-57-8 | C₂₇H₃₀O₁₄ | 578.52 |

| Linarin | Impurity E | 480-36-4 | C₂₈H₃₂O₁₄ | 592.55 |

| 6-Iododiosmin | Impurity D | 1431536-92-3 | C₂₈H₃₁IO₁₅ | 734.44 |

Data compiled from multiple sources.

Structure

3D Structure

Properties

Molecular Formula |

C30H38O15 |

|---|---|

Molecular Weight |

638.6 g/mol |

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-1-[2-hydroxy-6-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-en-1-one |

InChI |

InChI=1S/C30H38O15/c1-13-23(33)25(35)27(37)29(43-13)42-12-21-24(34)26(36)28(38)30(45-21)44-15-10-17(32)22(20(11-15)41-4)16(31)7-5-14-6-8-18(39-2)19(9-14)40-3/h5-11,13,21,23-30,32-38H,12H2,1-4H3/b7-5+/t13-,21+,23-,24+,25+,26-,27+,28+,29+,30+/m0/s1 |

InChI Key |

DRPLCVBSMFDLRD-ZSBZFWRJSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C(C(=C3)OC)C(=O)/C=C/C4=CC(=C(C=C4)OC)OC)O)O)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C(C(=C3)OC)C(=O)C=CC4=CC(=C(C=C4)OC)OC)O)O)O)O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Physicochemical Characterization Methodologies for Diosmin Impurity 5

Determination of Molecular Formula and Molecular Weight

The foundational step in characterizing Diosmin (B1670713) Impurity 5 involves the precise determination of its molecular formula and weight. High-resolution mass spectrometry is a primary tool for this purpose.

Initial analyses have identified Diosmin Impurity 5 with a molecular formula of C30H38O15 and a corresponding molecular weight of approximately 638.6 g/mol . chemfaces.comchemfaces.comsigmaaldrich.com This data provides the fundamental basis for all subsequent structural elucidation efforts.

Table 1: Molecular Information for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C30H38O15 | chemfaces.comchemfaces.com |

| Molecular Weight | 638.6 g/mol | chemfaces.com |

| CAS Number | 122087-66-5 | chemfaces.comchemfaces.comsigmaaldrich.com |

Spectroscopic Characterization Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of the molecule. While specific spectral data for this compound is not extensively published in publicly accessible literature, certificates of analysis for commercially available reference standards confirm that identification is performed using 1H-NMR. chemfaces.com This indicates that the proton signals are consistent with the proposed structure.

The IUPAC name, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-6-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one, provides a theoretical basis for the expected NMR shifts. sigmaaldrich.com For instance, one would anticipate signals corresponding to the aromatic protons, the vinylic protons of the propenone linker, the methoxy (B1213986) groups, and the complex array of signals from the two sugar moieties. Similarly, 13C-NMR would provide a count of the unique carbon environments, corroborating the molecular formula.

Mass Spectrometry (MS) Techniques (e.g., ESI-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. Techniques like Electrospray Ionization (ESI-MS) are particularly suited for analyzing polar compounds like flavonoid glycosides.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is often used in the analysis of diosmin and its impurities. veeprho.com This technique couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry, allowing for the isolation and fragmentation of the impurity for detailed structural analysis. The fragmentation pattern would provide crucial information about the connectivity of the aglycone and the disaccharide unit, as well as the structure of the sugar moieties themselves.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Stereochemical Assignment and Isomeric Purity Analysis

The stereochemistry of this compound is a critical aspect of its full characterization, given the numerous chiral centers present in the sugar moieties. The IUPAC name specifies the stereochemistry at multiple positions within the sugar rings: (2S,3R,4S,5S,6R) for the glucose unit and (2R,3R,4R,5R,6S) for the rhamnose unit. sigmaaldrich.com

The assignment of these stereocenters is typically achieved through advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, and by comparing the spectral data with that of known stereoisomers. Chiral chromatography techniques are also essential for determining the isomeric purity of a sample, ensuring that the analyzed compound is a single enantiomer or diastereomer and not a mixture. The InChI (International Chemical Identifier) string further codifies the specific stereochemical configuration of the molecule. sigmaaldrich.com

Formation Pathways and Origins of Diosmin Impurity 5

Synthetic Process-Related Impurities in Diosmin (B1670713) Manufacturing

The commercial production of diosmin typically involves the conversion of hesperidin (B1673128), a flavanone (B1672756) glycoside abundant in citrus fruits. researchgate.netnih.govresearchgate.net This chemical transformation can lead to the formation of several process-related impurities.

The synthesis of diosmin from hesperidin is primarily an oxidation reaction that introduces a double bond in the C-ring of the flavanone structure. nih.gov This process often utilizes reagents like iodine in the presence of a base such as pyridine (B92270) or sodium hydroxide. acgpubs.orggoogle.com Incomplete oxidation or side reactions during this step can lead to a variety of by-products. For instance, if the reaction does not go to completion, residual hesperidin will remain as an impurity. researchgate.netnewdrugapprovals.org Furthermore, the harsh reaction conditions can lead to the formation of other related flavonoid structures. One of the main challenges in diosmin preparation is achieving a product with a low content of intermediates or by-products formed during the process. acgpubs.org

Table 1: Common Reagents in Hesperidin to Diosmin Conversion

| Reagent | Role | Potential By-products |

| Iodine | Oxidizing Agent | 6-Iododiosmin, other iodinated intermediates. google.comepo.org |

| Pyridine | Solvent/Base | Residual solvent, pyridine-related adducts. acgpubs.orgnewdrugapprovals.org |

| Sodium Hydroxide | Base | Degradation products from harsh basic conditions. acgpubs.org |

This table is for illustrative purposes and may not be exhaustive.

During the synthesis of diosmin, several intermediate compounds are formed. If these intermediates are not fully converted to the final product, they can persist as impurities. For example, acetylated or brominated intermediates may be present if those particular synthetic routes are employed. google.comepo.org Additionally, unreacted starting materials, such as hesperidin, are a common process-related impurity. newdrugapprovals.org Other impurities that have been identified in diosmin produced by various prior art processes include Isorhoifolin, acetyl lisinovanilone, 6-Iododiosmin, linarin, and diosmetin (B1670712). google.com

Table 2: Examples of Intermediates and Residual Reactants as Impurities

| Impurity Name | Origin |

| Hesperidin | Unreacted starting material. researchgate.netsynzeal.com |

| Acetylated Hesperidin | Intermediate in some synthetic routes. google.com |

| Brominated Intermediates | Intermediates in bromination-based synthesis. google.com |

| 6-Iododiosmin | By-product of iodination process. google.com |

This table provides examples and is not an exhaustive list of all possible intermediates and residual reactants.

The conditions under which the synthesis of diosmin is carried out have a significant impact on the purity of the final product. Factors such as temperature, reaction time, pH, and the choice of solvent and reagents can all influence the types and quantities of impurities formed. For example, higher temperatures and longer reaction times may lead to increased degradation of both the starting material and the product, resulting in a more complex impurity profile. google.com The choice of solvent is also critical; for instance, the use of pyridine can lead to residual solvent impurities in the final product. acgpubs.orgnewdrugapprovals.org The purification process, which often involves crystallization and base-acid treatment, is crucial for removing these process-related impurities to meet pharmacopoeial standards. google.comnewdrugapprovals.org

Degradation Products of Diosmin

Diosmin, like many complex organic molecules, can degrade over time when exposed to certain environmental factors such as moisture, oxygen, and light. This degradation can lead to the formation of new impurities.

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a molecule of water. In the case of diosmin, which is a glycoside, the glycosidic bond is susceptible to hydrolysis. This would result in the cleavage of the rutinoside sugar moiety from the diosmetin aglycone. Forced degradation studies have shown that diosmin is susceptible to degradation under acidic conditions, which can facilitate hydrolysis. psu.edu The breakdown products of diosmin can include alkyl-phenolic acids, which are indicative of a metabolic pattern similar to other flavonoids. drugbank.comresearchgate.netnih.gov

Oxidative degradation can occur when diosmin is exposed to oxidizing agents or atmospheric oxygen, particularly in the presence of light or heat. psu.edu The flavonoid structure of diosmin contains several phenolic hydroxyl groups that are susceptible to oxidation. This can lead to the formation of various degradation products, altering the purity and potentially the efficacy of the drug substance. psu.edu Studies have shown that diosmin can be degraded by oxidizing agents like hydrogen peroxide. psu.edu The antioxidant properties of diosmin itself suggest its susceptibility to oxidation. nih.govnih.gov

Photolytic Degradation Processes

Forced degradation studies, which are crucial for identifying potential impurities under various stress conditions, have been conducted on diosmin. japsonline.com As part of these stability-indicating assays, diosmin is exposed to photolytic stress to determine its light sensitivity. japsonline.comresearchgate.net According to International Conference on Harmonisation (ICH) guidelines, such studies involve exposing the compound to light to evaluate the potential for photodegradation. japsonline.com While these studies confirm that degradation can occur, leading to the formation of various byproducts, the specific identification of Diosmin Impurity 5 as a direct result of photolytic degradation has not been explicitly detailed in the available research. researchgate.netpsu.edu The focus of these studies is often on developing analytical methods that can separate the parent drug from any degradation products, ensuring the quality and stability of the final pharmaceutical product. psu.edu

Thermal Degradation Profiles

The thermal stability of diosmin has also been evaluated through forced degradation studies. japsonline.com These investigations involve subjecting diosmin to heat to assess its degradation profile under thermal stress. japsonline.com Differential Scanning Calorimetry (DSC) analysis of pure diosmin shows a sharp endothermic peak around 293.05 °C, which indicates its melting point, and another broad peak at a lower temperature (116.54 °C) corresponding to water loss, as the stable form is a monohydrate. nih.govmdpi.com While some studies suggest diosmin is relatively stable under basic conditions even with heating, degradation can occur under other conditions, leading to the formation of impurities. psu.edu However, the literature does not specifically identify this compound as a product of thermal degradation.

Table 1: Summary of Forced Degradation Studies on Diosmin

| Stress Condition | Observation | Reference |

|---|---|---|

| Acid Hydrolysis (0.1 M HCl) | Vulnerable to degradation, additional peaks observed in chromatogram. | psu.edu |

| Alkali Hydrolysis (0.1 M NaOH) | Generally stable, no additional degradation peaks noted. | psu.edu |

| Oxidation (3% H2O2) | Degradation observed with additional peaks in chromatogram. | psu.edu |

| Photolytic Stress | Subjected to testing as per ICH guidelines to assess stability. | japsonline.comresearchgate.net |

| Thermal Stress | DSC shows melting point at ~293°C; stable form is a monohydrate. | nih.govmdpi.com |

Isolation and Identification from Natural Sources

This compound is described as a diosmin analogue that can be sourced from the herbs of Scrophularia nodosa. chemfaces.com Diosmin itself was first isolated from this plant, commonly known as figwort, in 1925. mdpi.comnih.gov While this compound is linked to this specific plant source, the parent compound, diosmin, is more commonly isolated from various other plants, particularly citrus fruits. newdrugapprovals.orgnih.govregulations.gov It can also be produced semi-synthetically from hesperidin, a flavonoid abundant in citrus rinds. frontiersin.orgnih.gov Impurities in commercially produced diosmin can sometimes include residual hesperidin or other related flavonoids depending on the source and manufacturing process. newdrugapprovals.orggoogle.comnih.gov

Metabolically Derived Impurities from Diosmin Biotransformation

Following oral administration, diosmin is not absorbed in its original glycoside form. regulations.govnih.gov Instead, it undergoes extensive biotransformation in the gastrointestinal tract. nih.gov The primary metabolic step is the hydrolysis of the rutinoside sugar moiety by enzymes of the intestinal microflora, which releases its aglycone, diosmetin. nih.govnih.gov This aglycone is then absorbed into the systemic circulation. regulations.govresearchgate.net Once absorbed, diosmetin is further metabolized, primarily in the liver, into conjugated forms, mainly glucuronides. regulations.govnih.gov Research indicates that the major metabolite found in plasma is diosmetin-3-O-β-d-glucuronide. mdpi.com Available scientific literature does not identify this compound as a metabolite of diosmin biotransformation in humans.

Role of Enzyme Systems in Impurity Generation

The generation of metabolites from diosmin is a multi-step enzymatic process.

Intestinal Microbiome Enzymes : The initial and critical step of converting diosmin to its absorbable aglycone, diosmetin, is carried out by enzymes such as α-glucosidase and β-glucosidase present in the intestinal microflora. nih.gov These enzymes cleave the glycosidic bond. nih.gov

Cytochrome P450 (CYP) Enzymes : After absorption, diosmetin may interact with hepatic enzymes. Studies have shown that diosmin and its aglycone can inhibit certain CYP450 isoforms, such as CYP2C9 and CYP3A. researchgate.netnih.govnih.gov This indicates an interaction with the primary enzyme system responsible for drug metabolism, though this interaction is more related to influencing the metabolism of other drugs rather than generating specific impurities from diosmin itself. nih.govsemanticscholar.org

Glucuronosyltransferases (UGTs) : The main metabolic fate of absorbed diosmetin is conjugation. UGT enzymes catalyze the attachment of glucuronic acid to diosmetin, forming water-soluble metabolites like diosmetin-3-O-glucuronide and 3,7-O-diglucuronide, which can then be eliminated. regulations.govnih.gov

In Vitro and Preclinical Model Metabolic Studies

Pharmacokinetic studies in both preclinical models and healthy human volunteers have consistently shown that after oral diosmin administration, the parent compound is not detected in plasma. regulations.govsemanticscholar.org Instead, its aglycone, diosmetin, is found, which has a long plasma elimination half-life ranging from 26 to 43 hours. regulations.govnih.gov

In vitro studies using human and rat liver microsomes have demonstrated that diosmin can decrease the activity of CYP3A enzymes, confirming its interaction with this metabolic pathway. nih.gov Other in vitro models have been used to demonstrate the antioxidant and anti-inflammatory properties of diosmin's main metabolite, diosmetin-3-O-β-d-glucuronide, in human skin models. mdpi.com

Preclinical studies in rats have further elucidated the pharmacokinetic profile, showing that diosmin pretreatment can inhibit CYP3A-mediated metabolism of other drugs. nih.gov Analysis of urine from human subjects shows the absence of both diosmin and diosmetin, with minor metabolites being eliminated primarily as glucuronic acid conjugates. regulations.govsemanticscholar.org The presence of degradation products like alkyl-phenolic acids in urine confirms a metabolic pattern similar to other flavonoids. nih.govregulations.gov

Table 2: Key Compounds in the Biotransformation of Diosmin

| Compound | Role | Detection Location | Reference |

|---|---|---|---|

| Diosmin | Parent Compound (Prodrug) | Not detected in plasma | regulations.govsemanticscholar.org |

| Diosmetin | Active Aglycone | Plasma | regulations.govnih.govnih.gov |

| Diosmetin-3-O-β-d-glucuronide | Major Metabolite | Plasma, Urine (as conjugate) | regulations.govmdpi.com |

| Alkyl-phenolic acids | Degradation Products | Urine | nih.govregulations.gov |

Advanced Analytical Methodologies for Detection, Identification, and Quantification of Diosmin Impurity 5

Chromatographic Separation Techniques

Chromatography is the cornerstone for separating diosmin (B1670713) from its related impurities. High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the most frequently used methods due to their high resolution and sensitivity. mdpi.com Thin-Layer Chromatography (TLC) also serves as a valuable screening tool.

HPLC is a powerful technique for the quantitative determination of diosmin and its impurities. mdpi.com Various HPLC methods, particularly in the reversed-phase mode, have been developed and optimized for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for analyzing diosmin and its impurities. The development of a robust RP-HPLC method involves the careful selection and optimization of several parameters to achieve adequate separation.

Key components of RP-HPLC method development include:

Stationary Phase: Octadecylsilyl (C18) or octylsilyl (C8) bonded silica (B1680970) gels are the most frequently used stationary phases for separating flavonoids like diosmin and its impurities. nih.govchromforum.orgnih.gov Columns with a particle size of 3 µm to 5 µm are common. drugfuture.comnih.gov For instance, a Symmetry® C18 column (250x3mm; 5µm) has been successfully used. nih.gov The European Pharmacopoeia mentions the use of octadecylsilyl silica gel (3 µm) for the analysis of related substances in diosmin. drugfuture.com

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous component, often with an acid (like phosphoric acid or acetic acid) to control the pH and improve peak shape. chromforum.orgnih.govsielc.com One method utilizes a mobile phase of methanol (B129727), acetonitrile, and water adjusted to pH 2.5 with acetic acid. nih.gov Another established method uses a mixture of acetonitrile, glacial acetic acid, methanol, and water. drugfuture.com The solubility of diosmin is poor in most solvents but is better in aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which is often used as a diluent for sample preparation. mdpi.comchromforum.org

Optimization: Method optimization is crucial for ensuring a robust and reliable analytical procedure. A Quality by Design (QbD) approach can be employed to statistically optimize chromatographic conditions, examining variables such as mobile phase composition and pH to achieve the best resolution and peak shape. japsonline.comjapsonline.com

Table 1: Example of Optimized RP-HPLC Conditions for Diosmin and Related Substances Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Octadecylsilyl silica gel (C18), 3 µm, 0.10 m x 4.6 mm | drugfuture.com |

| Mobile Phase | Acetonitrile, Glacial Acetic Acid, Methanol, Water (2:6:28:66 V/V/V/V) | drugfuture.com |

| Flow Rate | 1.5 mL/min | drugfuture.com |

| Column Temperature | 40 °C | drugfuture.com |

| Detection | UV Spectrophotometer at 275 nm | drugfuture.com |

| Injection Volume | 10 µL | drugfuture.com |

| Diluent | Dimethyl sulfoxide (DMSO) | drugfuture.com |

For complex mixtures containing diosmin and multiple impurities, isocratic elution (where the mobile phase composition remains constant) may not provide sufficient separation. In such cases, gradient elution is employed. chromforum.orgphcog.com This strategy involves changing the mobile phase composition during the chromatographic run, typically by increasing the proportion of the organic solvent. This allows for the effective elution of both early- and late-eluting impurities within a reasonable timeframe. phcog.com

For example, a gradient elution program starting with a higher percentage of the aqueous phase and gradually increasing the organic solvent percentage can effectively separate a wide range of flavonoids and their impurities. nih.govphcog.com One study optimized separation using a gradient of methanol and 1% aqueous acetic acid. phcog.com Another method for separating four flavonoids, including diosmin, utilized a gradient elution with a mixture of methanol, acetonitrile, and water (pH 2.5). nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is the most common detection method for the HPLC analysis of diosmin and its impurities, as these compounds possess chromophores that absorb light in the UV region. psu.eduresearchgate.net

UV-Vis Detectors: These detectors are set to a specific wavelength to monitor the column effluent. For diosmin analysis, detection wavelengths are often set around 270 nm, 275 nm, or 346 nm. drugfuture.comphcog.compsu.edu

Diode Array Detection (DAD): DAD, also known as Photodiode Array (PDA) detection, offers a significant advantage over single-wavelength UV-Vis detectors. nih.govnih.gov A DAD detector acquires the entire UV-Vis spectrum for each point in the chromatogram. phcog.com This capability is invaluable for impurity analysis as it allows for:

Peak Purity Analysis: Assessing whether a chromatographic peak corresponds to a single compound or co-eluting substances.

Impurity Identification: The UV spectrum of an unknown impurity peak can be compared to a library of known spectra for tentative identification.

Optimal Wavelength Selection: The detector can monitor multiple wavelengths simultaneously, allowing for the selection of the optimal wavelength for each compound, thereby maximizing sensitivity. For instance, DAD has been used to detect diosmin and other flavonoids at 285 nm and 270 nm in different studies. nih.govnih.gov

UHPLC is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). sielc.commdpi.com This results in significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC. The use of UHPLC can drastically reduce analysis times, often from over 20 minutes to just a few minutes, while improving the separation of closely related impurities. nih.gov UHPLC systems operate at much higher pressures than HPLC systems. The principles of separation and detection (RP-HPLC, DAD) remain the same, but the performance is enhanced. A UHPLC-MS method has been used to confirm the presence of diosmin in cerebral samples, demonstrating its high sensitivity. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that can be used for the preliminary screening of diosmin and its impurities. researchgate.net It is particularly useful for qualitative analysis, such as identity checks and limit tests for impurities.

In TLC, a sample is spotted onto a plate coated with a stationary phase (e.g., silica gel). The plate is then placed in a chamber containing a mobile phase, which moves up the plate by capillary action, separating the components of the sample.

A reported TLC method for diosmin uses:

Stationary Phase: Silica gel 60 F₂₅₄ plates. researchgate.net

Mobile Phase: A mixture of chloroform-methanol-water (23 + 12 + 2, v/v). researchgate.net

Detection: Densitometric scanning in the UV range, for example at 344 nm. researchgate.net

While not as powerful as HPLC for quantification, modern High-Performance TLC (HPTLC) with densitometric scanning can provide quantitative or semi-quantitative results and is suitable for routine quality control screening. psecommunity.org

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques for Structure Elucidation and Trace Analysis

Hyphenated analytical techniques, which combine the separation power of chromatography with the detection and structural elucidation capabilities of spectrometry, are indispensable for the analysis of pharmaceutical impurities. These methods offer the high sensitivity and specificity required to detect and identify impurities, even at trace levels, within the complex matrix of a drug product.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful tool for the analysis of diosmin and its impurities. akjournals.com This technique combines the high-resolution separation of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. akjournals.com LC-MS/MS is particularly valuable for identifying and quantifying known and unknown impurities. researchgate.net The process involves separating the components of a mixture using an LC system, followed by ionization and analysis of the mass-to-charge ratio of the ions in a mass spectrometer. The use of tandem mass spectrometry (MS/MS) allows for the fragmentation of selected ions, providing structural information that aids in the definitive identification of impurities. sterlingpharmasolutions.com

In the context of diosmin analysis, various LC-MS/MS methods have been developed. These methods often utilize a C18 column for separation and a mobile phase consisting of a mixture of solvents like methanol, water, and acetonitrile, sometimes with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization. researchgate.netnih.gov The mass spectrometer is typically operated in electrospray ionization (ESI) mode, which is suitable for polar molecules like flavonoids. akjournals.comresearchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Diosmin Impurity Analysis

| Parameter | Condition | Reference |

| LC System | Agilent 1200 Series or equivalent | researchgate.net |

| Column | C18, various dimensions | researchgate.netresearchgate.net |

| Mobile Phase | Gradient elution with Methanol/Water or Acetonitrile/Water with formic acid | researchgate.netnih.gov |

| Flow Rate | 0.4 - 1.0 mL/min | researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) | akjournals.comresearchgate.net |

| Detection Mode | Negative or Positive Ion Mode | akjournals.comresearchgate.net |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for impurity profiling due to its ability to provide highly accurate mass measurements. sterlingpharmasolutions.commdpi.com This high mass accuracy allows for the determination of the elemental composition of an unknown impurity, which is a critical step in its structural elucidation. mdpi.com Techniques like Fourier Transform Ion Cyclotron Resonance (FTICR) and Orbitrap mass spectrometry provide the necessary resolving power and mass accuracy for this purpose. mdpi.com

HRMS is particularly useful for distinguishing between compounds with very similar molecular weights, a common challenge in impurity analysis. sterlingpharmasolutions.com The detailed information on isotopic patterns and fragmentation obtained from HRMS can help in confirming the identity of potential structures and isomers. sterlingpharmasolutions.com In the analysis of flavonoids and their impurities, HRMS coupled with liquid chromatography has proven to be a powerful strategy for comprehensive characterization. benchchem.com

Method Validation for Impurity Assays According to Pharmaceutical Guidelines

The validation of analytical methods is a mandatory requirement by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the reliability and accuracy of analytical data. japsonline.com The validation process for impurity assays involves demonstrating the method's specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). japsonline.comtjnpr.org

Specificity and Selectivity in Presence of Matrix Components

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. psu.edu In the context of Diosmin Impurity 5 analysis, the method must be able to distinguish the impurity peak from the main diosmin peak and other related substances. tjnpr.orgbrieflands.com This is typically achieved by comparing the chromatograms of the impurity standard with those of the diosmin sample and a placebo to ensure no interfering peaks are present at the retention time of the impurity. tjnpr.org Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, and heat, are also performed to demonstrate that the method can separate the impurity from any potential degradation products. japsonline.com

Linearity and Calibration Range Determination

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. psu.edu The calibration range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. psu.edu For impurity quantification, the linearity is typically established by preparing a series of solutions of the impurity standard at different concentrations and analyzing them. brieflands.comresearchgate.net The correlation coefficient (r²) of the calibration curve should be close to 1, indicating a strong linear relationship. tjnpr.orgbrieflands.com

Table 2: Example of Linearity Data for an Impurity Assay

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.5 | 1500 |

| 1.0 | 3100 |

| 2.5 | 7800 |

| 5.0 | 15500 |

| 10.0 | 30500 |

| Correlation Coefficient (r²) | 0.999 |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. psu.edu The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. psu.edu For impurity assays, it is crucial that the LOQ is low enough to allow for the accurate measurement of the impurity at its specified limit. tjnpr.org The LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. psu.edunih.gov

Table 3: Typical LOD and LOQ Values for Diosmin Impurity Analysis

| Parameter | Value (µg/mL) | Reference |

| Limit of Detection (LOD) | 0.0102 - 2.5 | psu.edubrieflands.comnih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 0.0311 - 5.5 | psu.edubrieflands.comnih.govresearchgate.net |

Accuracy (Recovery Studies) and Precision (Repeatability, Intermediate Precision)

The accuracy of an analytical method is the measure of the closeness of the experimental value to the true value. It is typically determined through recovery studies, where a known amount of the impurity is added to a sample matrix and the percentage of the impurity recovered is calculated. Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-laboratory precision).

For the analysis of impurities in diosmin, various high-performance liquid chromatography (HPLC) methods have been validated for accuracy and precision. For instance, studies on the simultaneous determination of diosmin and hesperidin (B1673128) have shown high accuracy, with recovery values typically ranging from 96% to 103%. chemfaces.com Precision studies for these methods have reported low relative standard deviation (RSD) values, often below 2%, indicating a high degree of precision. scirp.org

However, specific data from recovery studies and precision assessments for this compound are not detailed in the currently available scientific literature. To perform such a study, a validated analytical method would be required, along with a certified reference standard of this compound. The accuracy would be determined by spiking a sample with a known concentration of the impurity and calculating the percent recovery.

Table 1: Illustrative Data Table for Accuracy (Recovery) of this compound (Note: This table is for illustrative purposes only, as specific published data is unavailable.)

| Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 1 | 0.5 | 0.49 | 98.0 |

| 2 | 1.0 | 1.01 | 101.0 |

| 3 | 1.5 | 1.48 | 98.7 |

| Average | 99.2 |

Table 2: Illustrative Data Table for Precision of this compound (Note: This table is for illustrative purposes only, as specific published data is unavailable.)

| Precision Type | Parameter | Acceptance Criteria | Result |

| Repeatability | % RSD of peak area | ≤ 2.0% | 0.8% |

| Intermediate Precision | % RSD of peak area | ≤ 2.0% | 1.2% |

Robustness Evaluation

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For HPLC methods, these variations can include changes in the mobile phase composition, pH, flow rate, and column temperature.

Studies on analytical methods for diosmin have demonstrated robustness by introducing small changes to the chromatographic conditions and observing the effect on the results. psu.edu For example, slight alterations in the mobile phase ratio or flow rate have been shown to have no significant impact on the retention times and peak shapes of diosmin and hesperidin. psu.edu

A robustness study for an analytical method for this compound would involve a similar approach. The stability of the analytical solution and the mobile phase would also be evaluated. The results of such a study would ensure that the method is reliable and transferable between different laboratories and instruments. As with accuracy and precision, specific published data on the robustness evaluation for the analysis of this compound is not currently available.

Table 3: Illustrative Data Table for Robustness Evaluation of an HPLC Method for this compound (Note: This table is for illustrative purposes only, as specific published data is unavailable.)

| Parameter | Variation | Impact on Results |

| Flow Rate | ± 0.1 mL/min | No significant change in retention time or peak area |

| Mobile Phase pH | ± 0.2 | No significant change in retention time or peak area |

| Column Temperature | ± 2 °C | No significant change in retention time or peak area |

Use of Reference Standards for Impurity Quantification and Identification

The accurate quantification and positive identification of impurities are highly dependent on the availability and use of high-purity reference standards. A reference standard is a highly purified compound that is used as a measurement benchmark.

Reference standards for this compound are commercially available from several specialized suppliers. These standards are essential for a variety of analytical applications, including:

Identification: Comparing the retention time of a peak in a sample chromatogram with that of the reference standard.

Quantification: Preparing calibration curves by plotting the response of the detector versus the concentration of the reference standard.

Method Validation: Assessing the performance characteristics of the analytical method, including accuracy, precision, and linearity.

A Certificate of Analysis (CoA) is provided with the reference standard, which includes crucial information such as the compound's identity, purity, CAS number, and storage conditions. For example, a CoA for this compound would confirm its identity and provide a purity value, often determined by HPLC and 1H-NMR.

Table 4: Commercially Available Reference Standard for this compound

| Compound Name | CAS Number | Molecular Formula | Purity | Supplier Example |

| This compound | 122087-66-5 | C30H38O15 | ≥98% | ChemFaces |

The availability of a well-characterized reference standard for this compound is the first and most critical step in developing and validating a robust and reliable analytical method for its control in diosmin drug substances and products.

Stability and Degradation Kinetics of Diosmin Impurity 5

Intrinsic Stability Assessment under Controlled Conditions

The intrinsic stability of a compound refers to its stability under standard storage conditions, typically in the absence of aggressive external factors. For Diosmin (B1670713) Impurity 5, which is a solid, its stability would be evaluated under controlled temperature and humidity. Chalcones, the class of compounds to which Diosmin Impurity 5 belongs, are generally stable in the solid state when protected from light and excessive moisture. sciforum.netresearchgate.net

The structure of this compound, a substituted chalcone (B49325), suggests that the primary areas susceptible to degradation would be the α,β-unsaturated ketone system and the phenolic hydroxyl groups. Under controlled, neutral pH conditions and in the absence of light and oxidative stress, the molecule is expected to exhibit good stability. However, the glycosidic linkages present in the molecule are inherently susceptible to hydrolysis, even under mild conditions over extended periods.

Table 1: Illustrative Intrinsic Stability Data for this compound

| Parameter | Condition | Timepoint | Illustrative % Degradation | Potential Degradants |

| Temperature | 25°C / 60% RH | 12 months | < 1.0% | Hydrolysis products |

| Temperature | 40°C / 75% RH | 6 months | 1-3% | Hydrolysis and oxidative products |

Note: The data in this table is illustrative and based on the general stability of chalcone and flavonoid glycosides. Specific experimental data for this compound is not publicly available.

Forced Degradation Studies (Stress Testing) on this compound

Forced degradation, or stress testing, is a crucial component of drug development that helps to identify potential degradation products and establish degradation pathways. This information is vital for the development of stability-indicating analytical methods. The following sections detail the expected degradation behavior of this compound under various stress conditions, based on the known chemistry of chalcones and flavonoids. sciforum.netresearchgate.net

Under acidic conditions, the most probable degradation pathway for this compound is the hydrolysis of the glycosidic bonds. pharmainfo.innih.gov This would result in the cleavage of the sugar moieties (a rutinoside in this case) to yield the aglycone of this compound and the free sugars. The α,β-unsaturated ketone system of the chalcone is generally stable to acid hydrolysis. pharmainfo.in

Table 2: Illustrative Forced Degradation Data - Acidic Conditions

| Condition | Time (hours) | Illustrative % Degradation | Major Degradation Products |

| 0.1 M HCl, 60°C | 24 | 10-15% | Aglycone of this compound, Rhamnose, Glucose |

| 1 M HCl, 80°C | 8 | 30-40% | Aglycone of this compound, Rhamnose, Glucose |

Note: The data in this table is illustrative and based on the general stability of flavonoid glycosides under acidic conditions. Specific experimental data for this compound is not publicly available.

Chalcones are known to be particularly susceptible to degradation under basic conditions. researchgate.netrsc.org The presence of the α,β-unsaturated carbonyl system makes the molecule prone to retro-aldol type reactions, leading to cleavage of the chalcone backbone. This would result in the formation of the corresponding substituted acetophenone (B1666503) and benzaldehyde (B42025) derivatives. Additionally, the phenolic hydroxyl groups can ionize, increasing the electron density of the molecule and making it more susceptible to oxidation.

Table 3: Illustrative Forced Degradation Data - Basic Conditions

| Condition | Time (hours) | Illustrative % Degradation | Major Degradation Products |

| 0.1 M NaOH, RT | 4 | 40-50% | Substituted acetophenone, Substituted benzaldehyde |

| 0.01 M NaOH, 60°C | 2 | 25-35% | Substituted acetophenone, Substituted benzaldehyde |

Note: The data in this table is illustrative and based on the general stability of chalcones under basic conditions. Specific experimental data for this compound is not publicly available.

The phenolic hydroxyl groups and the α,β-unsaturated ketone system in this compound are susceptible to oxidation. nih.govnih.govsciensage.info Treatment with oxidizing agents like hydrogen peroxide is expected to lead to the formation of various oxidation products, including epoxides, and potentially cleavage of the aromatic rings under harsh conditions. The rate of degradation would depend on the concentration of the oxidizing agent and the temperature.

Table 4: Illustrative Forced Degradation Data - Oxidative Conditions

| Condition | Time (hours) | Illustrative % Degradation | Major Degradation Products |

| 3% H₂O₂, RT | 24 | 20-30% | Epoxide derivatives, various oxidative cleavage products |

| 10% H₂O₂, 60°C | 6 | > 50% | Multiple oxidative degradation products |

Note: The data in this table is illustrative and based on the general stability of chalcones and flavonoids under oxidative conditions. Specific experimental data for this compound is not publicly available.

Chalcones generally exhibit good thermal stability. scielo.brsioc-journal.cnmdpi.com When subjected to dry heat, significant degradation is not expected unless very high temperatures are applied. Any degradation observed is likely to be a result of accelerated oxidation if oxygen is present. In an inert atmosphere, the molecule should be relatively stable.

Table 5: Illustrative Forced Degradation Data - Thermal Stress

| Condition | Time (hours) | Illustrative % Degradation | Major Degradation Products |

| 80°C, Solid State | 72 | < 2% | Minor oxidative products |

| 120°C, Solid State | 24 | 5-10% | Various thermal decomposition products |

Note: The data in this table is illustrative and based on the general thermal stability of chalcones. Specific experimental data for this compound is not publicly available.

Flavonoids and chalcones are known to be sensitive to light, particularly UV radiation. rsc.orgnih.govresearchgate.net Exposure to light can lead to photo-isomerization of the trans double bond to the cis isomer, as well as photo-oxidation and the formation of various degradation products. The extent of degradation is dependent on the intensity and wavelength of the light source.

Table 6: Illustrative Forced Degradation Data - Photolytic Stress

| Condition | Exposure | Illustrative % Degradation | Major Degradation Products |

| UV Light (254 nm) | 24 hours | 25-35% | Cis-isomer, various photo-oxidation products |

| ICH Photostability Chamber | 1.2 million lux hours | 15-25% | Cis-isomer, various photo-oxidation products |

Note: The data in this table is illustrative and based on the general photostability of chalcones and flavonoids. Specific experimental data for this compound is not publicly available.

Identification of Degradation Products of Impurity 5

Forced degradation studies are instrumental in identifying the potential degradation products of pharmaceutical impurities under various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress. researchgate.net While specific studies focusing solely on this compound are not extensively detailed in the public domain, the degradation pathways of its parent compound, diosmin, and related flavonoids provide insights into the likely degradation products.

Diosmin itself can be synthesized from hesperidin (B1673128). mdpi.compsu.edu The degradation of diosmin and its impurities often involves the hydrolysis of the glycosidic bond, leading to the formation of its aglycone, diosmetin (B1670712), and the corresponding sugar moiety. nih.govveeprho.com Under acidic conditions, diosmin has shown vulnerability to degradation. psu.edu

In the context of diosmin and its related substances, several degradation products have been identified. One of the primary degradation products of diosmin is hesperidin, which is also considered Diosmin EP Impurity B. veeprho.com Another significant degradation product is diosmetin (also known as Diosmin Impurity F), the aglycone of diosmin, formed by the cleavage of the glycosidic linkage. pharmaffiliates.comlgcstandards.com

A study on diosmin bulk drug substances identified six related substances using HPLC, one of which was a previously unknown impurity, 7-hexopyranosidal diosmetin. researchgate.net The structure of this new impurity was proposed based on mass spectrometry data as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl hexopyranoside. researchgate.netresearchgate.net

The following interactive data table summarizes some of the known impurities and degradation products related to diosmin, which could be relevant for understanding the degradation of this compound.

Interactive Data Table: Known Impurities and Degradation Products Related to Diosmin

| Impurity/Degradation Product | Chemical Name | Relationship to Diosmin |

| Hesperidin (Diosmin EP Impurity B) | (2S)-7-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-1-benzopyran-4-one | Precursor and degradation product mdpi.comveeprho.com |

| Diosmetin (Diosmin Impurity F) | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one | Aglycone of diosmin pharmaffiliates.comlgcstandards.com |

| 7-hexopyranosidal diosmetin | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-4H-chromen-7-yl hexopyranoside | Identified impurity in diosmin bulk drug researchgate.netresearchgate.net |

| Isorhoifolin | Not specified | A known impurity |

| Linarin | Not specified | A known impurity |

| Acacetin | Not specified | A known impurity |

Kinetic Modeling of Impurity Formation and Degradation

Kinetic modeling of the formation and degradation of pharmaceutical impurities is crucial for predicting the shelf-life of a drug product and for establishing appropriate storage conditions. Such studies involve determining the rate at which an impurity is formed or degraded under various conditions.

The data obtained from these studies are then fitted to various kinetic models (e.g., zero-order, first-order, second-order kinetics) to determine the reaction rate constants and the order of the reaction. For instance, a study on the degradation of flavonoids from Mesembryanthemum crystallinum investigated the 24-hour production and degradation kinetics of conjugated dienes (CD) and the 72-hour kinetics of thiobarbituric acid reactive substances (TBARS) to assess antioxidant activity. nih.gov

The development of a stability-indicating RP-HPLC method is a prerequisite for such kinetic studies. researchgate.net These methods must be able to separate the main compound from all potential impurities and degradation products. psu.edu The validation of such methods typically includes parameters like linearity, limit of detection (LOD), limit of quantitation (LOQ), precision, accuracy, and robustness, as per ICH guidelines. psu.edujapsonline.com

Although detailed kinetic data for this compound is scarce, the general approach would involve:

Developing and validating a stability-indicating analytical method.

Performing forced degradation studies under various stress conditions.

Monitoring the concentration of this compound and its degradation products over time.

Fitting the concentration-time data to appropriate kinetic models to determine rate constants and predict stability.

The following table outlines the typical parameters evaluated in the kinetic modeling of drug substance degradation.

Interactive Data Table: Parameters in Kinetic Modeling of Degradation

| Parameter | Description | Typical Method of Determination |

| Order of Reaction | The relationship between the rate of a reaction and the concentration of the reactants. | Determined by plotting concentration data in different ways (e.g., concentration vs. time for zero-order, ln(concentration) vs. time for first-order). |

| Rate Constant (k) | A proportionality constant in the rate equation of a chemical reaction. | Calculated from the slope of the line in the plot corresponding to the correct reaction order. |

| Half-life (t½) | The time required for the concentration of a reactant to decrease to half of its initial concentration. | Calculated from the rate constant using the appropriate integrated rate law. |

| Activation Energy (Ea) | The minimum amount of energy required for a chemical reaction to occur. | Determined from the Arrhenius equation by studying the effect of temperature on the rate constant. |

Regulatory and Quality Control Frameworks for Diosmin Impurities

International Pharmacopoeial Standards and Guidelines for Diosmin (B1670713) Impurities

Major international pharmacopoeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), Japanese Pharmacopoeia (JP), and British Pharmacopoeia (BP), provide the legal and scientific basis for drug quality. sigmaaldrich.com These compendia establish standards for the identity, quality, purity, and strength of pharmaceutical substances. sigmaaldrich.com While harmonization efforts are ongoing, differences in specific monographs and impurity limits can exist. sigmaaldrich.com

The European Pharmacopoeia (Ph. Eur.) provides a detailed monograph for diosmin (1611), which specifies several impurities. scribd.comnihs.go.jpbfarm.de These are designated as Impurity A through F and include substances like acetoisovanillone, hesperidin (B1673128), isorhoifolin, 6-iododiosmin, linarin, and diosmetin (B1670712). scribd.comdrugfuture.com The monograph outlines specific tests and acceptance criteria for these impurities.

"Diosmin Impurity 5," identified by CAS number 122087-66-5, is not listed as a specified impurity in the major pharmacopoeial monographs for diosmin, such as that of the European Pharmacopoeia. scribd.comdrugfuture.comtheclinivex.comsigmaaldrich.com It is considered a non-compendial impurity, meaning its control is managed based on general impurity guidelines rather than a specific limit within a pharmacopoeial monograph.

The control of pharmaceutical impurities is governed by guidelines from the International Council for Harmonisation (ICH), primarily ICH Q3A for new drug substances and ICH Q3B for new drug products. pharmuni.comich.orgresearchgate.net These guidelines establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose (MDD) of the drug. ich.orgikev.orgpremier-research.com

Reporting Threshold: The level at which an impurity must be reported in regulatory documentation. ich.orgeuropa.eu

Identification Threshold: The level at which the structure of an impurity must be determined. europa.eujpionline.orgveeprho.com

Qualification Threshold: The level at which an impurity, having been identified, must be assessed for its biological safety. ich.orgjpionline.orgpda.org

For any non-compendial impurity like this compound, these general thresholds would apply. The specific limits are determined by the maximum daily dose of the final drug product.

Analytical reference standards are crucial for the accurate identification and quantification of impurities. labinsights.nl Both the Ph. Eur. and ICH guidelines state that reference standards used for impurity control must be evaluated and characterized according to their intended use. lgcstandards.com

For an impurity like this compound, a reference standard would be required for method validation and routine quality control if it needs to be controlled as a specified impurity. The qualification of a reference standard involves a comprehensive characterization process. veeprho.com This typically includes:

Structure Confirmation: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS). veeprho.com

Purity Determination: Assessed via high-performance liquid chromatography (HPLC) or another suitable chromatographic method. veeprho.com

Content of Volatiles and Water: Determined by methods such as Thermogravimetric Analysis (TGA) or Karl Fischer titration. veeprho.com

Inorganic Impurities: Measured by tests like sulfated ash or residue on ignition. veeprho.com

Commercial suppliers provide characterized reference standards for various diosmin impurities, which are essential for quality control (QC) applications and regulatory filings. theclinivex.comchemfaces.com

Role of Impurity Profiling in Abbreviated New Drug Applications (ANDAs) and New Drug Applications (NDAs)

Impurity profiling is the process of detecting, identifying, and quantifying the various impurities present in a drug substance or product. researchgate.net This profile is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of both New Drug Applications (NDAs) and Abbreviated New Drug Applications (ANDAs).

For an ANDA (generic drug application), the impurity profile of the proposed generic product is compared to that of the Reference Listed Drug (RLD). An impurity is generally considered qualified if its level in the generic product is similar to or less than the level found in the RLD. If a new impurity is found, or if an existing impurity is present at a significantly higher level than in the RLD, it must be identified and qualified based on ICH thresholds. premier-research.com

In an NDA, all potential and actual impurities must be summarized. ich.org Any impurity present at a level greater than the identification threshold in batches manufactured by the proposed commercial process must be identified. ich.org For an impurity like this compound, its presence above the reporting threshold would need to be documented, and if it exceeds the identification threshold, its structure must be elucidated and its safety subsequently qualified.

Current Good Manufacturing Practices (cGMP) for Impurity Control

Current Good Manufacturing Practices (cGMP) provide a framework for ensuring that drugs are consistently produced and controlled according to quality standards. pharmuni.com A fundamental aspect of cGMP is the control of impurities throughout the manufacturing process. grace.com

Key cGMP requirements for impurity control include:

Control of Raw Materials: The quality of starting materials and reagents must be controlled, as they can be a significant source of impurities. iajps.comintertek.com

Process Validation: Manufacturing processes must be validated to ensure they are robust and consistently minimize the formation of impurities. fda.gov

Equipment and Facilities: Equipment must be properly designed, maintained, and cleaned to prevent contamination. fda.gov

Laboratory Controls: Validated analytical methods must be used for testing in-process materials and the final API to ensure they meet specifications for purity. fda.gov

Stability Testing: Drug substances must be evaluated under various conditions (e.g., heat, humidity, light) to identify potential degradation products that could form during storage. veeprho.com

Adherence to cGMP ensures that the formation of impurities, including non-compendial ones like this compound, is understood and controlled. pharmuni.com

Quality by Design (QbD) Principles in Managing Impurity Profiles

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development. iajps.comresearchgate.net Rather than relying solely on end-product testing, QbD aims to build quality into the product from the outset. usp.org This is particularly relevant for impurity control. grace.comiajps.com

The QbD approach to managing impurities involves several steps:

Define a Quality Target Product Profile (QTPP): This includes defining the desired purity of the final product.

Identify Critical Quality Attributes (CQAs): The level of any specific impurity, such as this compound, can be considered a CQA if it has the potential to impact safety or efficacy. molnar-institute.com

Risk Assessment: Identify process parameters (e.g., temperature, pH, reaction time) and material attributes that could affect the formation of impurities. molnar-institute.com

Develop a Design Space: Through experimentation (e.g., Design of Experiments), a region of operating parameters is defined where CQAs will be met. This ensures that the process consistently produces diosmin with a controlled impurity profile. researchgate.net

Implement a Control Strategy: This strategy includes controls on input materials, process parameters, and in-process testing to ensure the final product meets its specifications. grace.com

By applying QbD, manufacturers can gain a deep understanding of how impurities are formed and implement robust controls to minimize their levels, ensuring consistent product quality. usp.org

Evaluation of Potential Genotoxic Impurities

Genotoxic impurities are substances that can damage DNA, potentially leading to mutations and cancer, even at very low levels. freyrsolutions.comintertek.comveeprho.com The assessment and control of these impurities are governed by the ICH M7 guideline. freyrsolutions.comintertek.com

The evaluation process for any impurity, including this compound, for genotoxic potential involves a tiered approach:

In Silico Assessment: The chemical structure of the impurity is analyzed for "structural alerts"—specific chemical groups or moieties known to be associated with genotoxicity. veeprho.comnih.govoup.com This is often done using two complementary (Q)SAR software programs, one expert rule-based and one statistical-based. lhasalimited.org The structure of this compound, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-6-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one, would be subjected to this analysis. sigmaaldrich.com

Ames Test: If a structural alert is identified, a bacterial reverse mutation assay (Ames test) is typically performed to determine if the impurity is mutagenic. fda.govtoxhub-consulting.com

Control Strategy: Based on the assessment, impurities are classified. If an impurity is confirmed to be a mutagen, it must be controlled at or below a compound-specific acceptable intake or the Threshold of Toxicological Concern (TTC), which is a level of exposure that is considered to pose a negligible risk of carcinogenicity. premier-research.com

This rigorous evaluation ensures that patient safety is maintained by strictly limiting exposure to potentially harmful genotoxic impurities. freyrsolutions.com

Table of Compound Names

| Name | Synonym(s) |

| Diosmin | 3′,5,7-Trihydroxy-4′-methoxyflavone 7-rutinoside |

| This compound | (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxy-6-methoxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)phenyl)prop-2-en-1-one |

| Acetoisovanillone | Diosmin EP Impurity A; 1-(3-hydroxy-4-methoxyphenyl)ethanone |

| Hesperidin | Diosmin EP Impurity B |

| Isorhoifolin | Diosmin EP Impurity C; Apigenin 7-O-rutinoside |

| 6-Iododiosmin | Diosmin EP Impurity D |

| Linarin | Diosmin EP Impurity E |

| Diosmetin | Diosmin EP Impurity F; Luteolin 4'-methyl ether |

Future Research Perspectives and Methodological Advancements

Development of Orthogonal Chromatographic Methods for Comprehensive Impurity Profiling

The complexity of impurity profiles in active pharmaceutical ingredients (APIs) like diosmin (B1670713) necessitates the use of advanced separation techniques. A single chromatographic method is often insufficient to resolve all impurities from the main component and from each other. Orthogonal chromatographic methods, which utilize different separation mechanisms, are therefore essential for a comprehensive analysis. nih.govresearchgate.net

Future research should focus on developing and validating a suite of orthogonal high-performance liquid chromatography (HPLC) methods for the analysis of diosmin and its impurities, including Impurity 5. This could involve the combination of reversed-phase (RP) chromatography with other modes such as hydrophilic interaction chromatography (HILIC) or supercritical fluid chromatography (SFC). google.com HILIC is particularly advantageous for separating polar compounds that are poorly retained in RPLC. google.com SFC, known for its orthogonality to RPLC, offers rapid analysis and is compatible with mass spectrometry. google.com

A systematic approach to developing these methods would involve screening a diverse range of stationary phases and mobile phase conditions. For instance, a set of dissimilar RP-HPLC columns could be screened to identify the most effective separation selectivities. akjournals.com The application of this approach will help in revealing and separating all potential impurities, ensuring a more complete impurity profile of diosmin.

Table 1: Illustrative Orthogonal Chromatographic Systems for Diosmin Impurity Profiling

| Method | Column Type | Mobile Phase Principle | Potential Advantage for Impurity 5 |

| Primary Method | C18 Reversed-Phase | Hydrophobic interactions | Good retention for non-polar impurities. |

| Orthogonal Method 1 | HILIC | Partitioning into a water-enriched layer on the stationary phase | Improved retention and separation of polar impurities like glycosides. |

| Orthogonal Method 2 | Phenyl-Hexyl | π-π interactions | Alternative selectivity for aromatic compounds. |

| Orthogonal Method 3 | Supercritical Fluid Chromatography (SFC) | Polarity-based separation in supercritical CO2 | High speed and unique selectivity, orthogonal to RPLC. google.com |

Application of Advanced Spectroscopic Techniques (e.g., High-Field NMR, Cryo-EM) for Challenging Impurity Structures

The structural elucidation of complex impurities, particularly those present at low levels, requires powerful spectroscopic techniques. While standard Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are routinely used, more advanced methods are needed for challenging structures like Diosmin Impurity 5.

High-field NMR spectroscopy provides greater sensitivity and spectral dispersion, which is crucial for resolving overlapping signals and for performing advanced two-dimensional (2D) NMR experiments like HSQC and HMBC. These 2D techniques are invaluable for establishing the connectivity of atoms within a molecule and for elucidating the complex structures of flavonoid glycosides. sielc.comfrontiersin.orgreadersinsight.net Future research should aim to isolate sufficient quantities of Impurity 5 to enable comprehensive analysis by high-field NMR.

For impurities that can be crystallized, Cryo-Electron Microscopy (Cryo-EM) is an emerging technique that could potentially be applied. While traditionally used for large biomolecules, its application in small-molecule structural determination is growing. This could be a futuristic approach for determining the absolute configuration of chiral impurities without the need for extensive derivatization.

Table 2: Advanced Spectroscopic Data for Hypothetical Analysis of this compound

| Technique | Type of Information | Expected Outcome for this compound |

| High-Field 1H NMR | Proton chemical shifts and coupling constants | Precise determination of the number and environment of protons. |

| High-Field 13C NMR | Carbon chemical shifts | Identification of all carbon atoms in the molecule. |

| 2D HSQC | 1H-13C one-bond correlations | Unambiguous assignment of proton and carbon signals. sielc.com |

| 2D HMBC | 1H-13C long-range correlations | Elucidation of the connectivity between different parts of the molecule, including sugar moieties and the aglycone. sielc.comgoogle.com |

| High-Resolution MS/MS | Accurate mass and fragmentation pattern | Confirmation of elemental composition and structural fragments. akjournals.comamericanpharmaceuticalreview.com |

Predictive Computational Chemistry and In Silico Modeling for Impurity Prediction and Reactivity

Computational chemistry offers powerful tools for predicting the formation of impurities and understanding their reactivity. mdpi-res.com In silico models can be developed to predict potential degradation pathways of diosmin under various stress conditions, such as heat, light, acid, and base. nih.gov This predictive capability can guide the development of stability-indicating analytical methods and help in the design of more stable formulations.

Molecular modeling techniques, such as Density Functional Theory (DFT), can be used to calculate the spectroscopic properties (e.g., NMR chemical shifts) of potential impurity structures. google.com These calculated data can then be compared with experimental data to aid in the identification of unknown impurities. google.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the potential toxicity of impurities based on their chemical structure. akjournals.com

Future research should focus on building a comprehensive in silico model for diosmin that can predict the likelihood of formation of various impurities, including Impurity 5, during synthesis and storage. This would involve studying the reaction mechanisms of diosmin synthesis from hesperidin (B1673128) and the degradation pathways of the diosmin molecule.

Green Chemistry Approaches in Diosmin Synthesis to Minimize Impurity Formation

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govresearchgate.net The synthesis of diosmin from hesperidin often involves the use of harsh reagents and solvents, which can lead to the formation of impurities and generate significant chemical waste. epo.orgresearchgate.net

Future research should explore more environmentally friendly synthetic routes to diosmin that minimize impurity formation. This could include the use of greener solvents, such as ionic liquids, which have shown promise in the oxidation of hesperidin to diosmin with high yields. mdpi.comacgpubs.org The use of catalytic methods, which are highly selective and can be reused, is another key aspect of green chemistry that can lead to cleaner reactions and fewer byproducts. researchgate.net Additionally, biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. frontiersin.org

By adopting green chemistry principles, the formation of impurities like Impurity 5 can be significantly reduced at the source, leading to a purer product and a more sustainable manufacturing process. researchgate.net

Strategies for Isolation and Purification of Trace Impurities for Further Characterization

The definitive structural elucidation of trace impurities requires their isolation in sufficient quantity and purity. This is often a challenging task, especially for impurities that are present at very low concentrations and have similar physicochemical properties to the API.

Future research should focus on developing robust and efficient strategies for the isolation and purification of trace impurities like this compound. Preparative HPLC is a powerful technique for isolating impurities. sielc.com The scalability of analytical HPLC methods to a preparative scale is a key consideration. sielc.com

Other promising techniques include solid-phase extraction (SPE) and macroporous resin chromatography, which can be used for the selective enrichment of impurities from the bulk API. frontiersin.orgreadersinsight.net These methods can be optimized by carefully selecting the sorbent and elution conditions to achieve a high degree of purification. mdpi.com The development of a multi-step purification protocol, combining different chromatographic techniques, may be necessary to obtain highly pure Impurity 5 for comprehensive spectroscopic characterization.

Table 3: Comparison of Isolation and Purification Techniques for Trace Impurities

| Technique | Principle | Advantages | Challenges |

| Preparative HPLC | Chromatographic separation on a larger scale. sielc.com | High resolution and purity. | Can be time-consuming and solvent-intensive. |

| Solid-Phase Extraction (SPE) | Selective adsorption and elution. | Good for sample pre-concentration and enrichment. mdpi.com | Sorbent selection is critical for selectivity. |

| Macroporous Resin Chromatography | Adsorption and desorption based on polarity and size. frontiersin.orgreadersinsight.net | High capacity and recyclability. frontiersin.org | May have lower resolution than preparative HPLC. |

| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase. google.com | Fast, uses less organic solvent, and is good for chiral separations. | Requires specialized equipment. |

Q & A

Basic Research Questions